REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:20]#[N:21])=[C:7]([C:12]3[CH:13]=[N:14][CH:15]=[C:16]([CH:18]=O)[CH:17]=3)[N:8]2[CH3:11])=[CH:4][CH:3]=1.[CH2:22]([S:24]([NH2:27])(=[O:26])=[O:25])[CH3:23].C1(C)C=CC=CC=1.[BH4-].[Na+]>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:20]#[N:21])=[C:7]([C:12]3[CH:17]=[C:16]([CH2:18][NH:27][S:24]([CH2:22][CH3:23])(=[O:26])=[O:25])[CH:15]=[N:14][CH:13]=3)[N:8]2[CH3:11])=[CH:4][CH:3]=1 |f:3.4,6.7.8.9.10|
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Name
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6-Chloro-2-(5-formyl-pyridin-3-yl)-1-methyl-1H-indole-3-carbonitrile
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Quantity
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2 g
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Type
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reactant
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Smiles
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ClC1=CC=C2C(=C(N(C2=C1)C)C=1C=NC=C(C1)C=O)C#N
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Name
|
|
Quantity
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1.33 g
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Type
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reactant
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Smiles
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C(C)S(=O)(=O)N
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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2.59 g
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Type
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catalyst
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Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Type
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CUSTOM
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Details
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The mixture is stirred at 120° C. overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture is then concentrated in vacuo
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Type
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STIRRING
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Details
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The mixture is stirred at 0° C. for 30 min
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Duration
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30 min
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Type
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STIRRING
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Details
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the mixture is stirred for 5 min
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Duration
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5 min
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Type
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FILTRATION
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Details
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The suspension is filtered through a pad of celite
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Type
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WASH
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Details
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The celite layer is washed with DCM (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phase is dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to give a residue
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Type
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CUSTOM
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Details
|
is purified by silica gel flash chromatography (ethyl acetate)
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Type
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ADDITION
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Details
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The resulting fractions containing the product
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Type
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CONCENTRATION
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Details
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are concentrated
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Type
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CUSTOM
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Details
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repurified by silica gel flash chromatography (dichloromethane-methanol, 1:0 to 97:3)
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Type
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DISSOLUTION
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Details
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The concentrated product is redissolved in MeOH (500 mL) at 60° C.
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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ClC1=CC=C2C(=C(N(C2=C1)C)C=1C=C(C=NC1)CNS(=O)(=O)CC)C#N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |